1-(2,6-dimethylphenyl)-1H-pyrrole

Electropolymerization Sacrificial films Protective polymers

1-(2,6-Dimethylphenyl)-1H-pyrrole (CAS 15898-23-4) is an N-arylpyrrole derivative featuring a pyrrole heterocycle substituted at the 1-position with a 2,6-dimethylphenyl moiety. The compound exists as a colorless to pale yellow liquid with molecular formula C12H13N and molecular weight 171.24 g/mol.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 15898-23-4
Cat. No. B3025519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-dimethylphenyl)-1H-pyrrole
CAS15898-23-4
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N2C=CC=C2
InChIInChI=1S/C12H13N/c1-10-6-5-7-11(2)12(10)13-8-3-4-9-13/h3-9H,1-2H3
InChIKeyBRHOVWCDYRJKAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,6-Dimethylphenyl)-1H-pyrrole (CAS 15898-23-4) Procurement Specification and Technical Baseline


1-(2,6-Dimethylphenyl)-1H-pyrrole (CAS 15898-23-4) is an N-arylpyrrole derivative featuring a pyrrole heterocycle substituted at the 1-position with a 2,6-dimethylphenyl moiety. The compound exists as a colorless to pale yellow liquid with molecular formula C12H13N and molecular weight 171.24 g/mol [1]. The ortho,ortho‘-disubstituted aryl group introduces substantial steric bulk at the N-position, a structural feature that directly influences electropolymerization behavior [2], modulates anion binding affinity and π-conjugation pathways in receptor architectures [3], and reduces molecular volatility relative to unsubstituted N-arylpyrrole analogs .

Why Unsubstituted or Alternative N-Arylpyrroles Cannot Replace 1-(2,6-Dimethylphenyl)-1H-pyrrole


Direct substitution with unsubstituted N-phenylpyrrole, ortho-monomethyl analogs, or pyrroles bearing dimethyl substitution on the pyrrole ring rather than the N-aryl group is not functionally equivalent for applications requiring either a removable electropolymerized film with specific dissolution selectivity or a tailored anion-binding/optical response profile. The ortho,ortho‘-dimethyl substitution pattern on the phenyl ring of 1-(2,6-dimethylphenyl)-1H-pyrrole introduces a unique steric profile that fundamentally alters polymer film stability and dissolution kinetics under aqueous hydroxylamine conditions [1], and changes anion binding constants by up to an order of magnitude [2] relative to phenyl or ortho-tolyl comparators.

Quantitative Differentiation Evidence for 1-(2,6-Dimethylphenyl)-1H-pyrrole (15898-23-4) vs. In-Class Comparators


Electropolymerization and Selective Dissolution Kinetics in Protective Sacrificial Film Applications

1-(2,6-Dimethylphenyl)-1H-pyrrole undergoes electrochemical polymerization to form a protective film that can be subsequently and selectively removed by exposure to hydroxylamine under neutral aqueous conditions at room temperature. This dissolution occurs while films derived from 2,5-dimethylpyrrole (substituted on the pyrrole ring) and 2,4-dimethylpyrrole exhibit markedly different dissolution kinetics or fail to dissolve under the same mild conditions [1].

Electropolymerization Sacrificial films Protective polymers Electrochemistry

Anion Binding Affinity Modulation by N-Aryl Steric Bulk in BF2 Dipyrrolyldiketone Receptors

In BF2 complexes of aryl-substituted dipyrrolyldiketones, the binding constants (Ka11) for various anions (Cl−, Br−, CH3CO2−, H2PO4−, HSO4−) in CH2Cl2 decrease in the order: phenyl-substituted (3a) > ortho-tolyl (3b) > 2,6-dimethylphenyl (3c) [1]. This systematic reduction in binding affinity correlates with increasing steric bulk at the ortho positions of the N-aryl group, which disrupts planarity of the binding pocket and reduces the number of interacting ortho-CH units available for hydrogen bonding with guest anions [1].

Anion recognition Supramolecular chemistry Binding constants Receptor design

Fluoride-Specific Chromogenic and Fluorogenic Response Attenuation in Anion Sensing

The phenyl-substituted (3a) and ortho-tolyl (3b) BF2-dipyrrolyldiketone complexes exhibit drastic colorimetric and fluorescent changes in the presence of F− due to extended π-conjugation upon anion binding. In contrast, the 2,6-dimethylphenyl-substituted derivative (3c) shows markedly attenuated chromogenic and fluorogenic responses to F− [1]. The additional ortho methyl group sterically hinders the conformational changes required for full π-extension following fluoride recognition [1].

Fluoride sensing Colorimetric sensors Fluorescent probes Naked-eye detection

Reduced Volatility and Enhanced Thermal Stability for High-Temperature Organic Synthesis and Vacuum Processing

1-(2,6-Dimethylphenyl)-1H-pyrrole exhibits a boiling point of 277.0 ± 29.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 0.5 mmHg at 25 °C , values that are substantially higher than those reported for unsubstituted N-phenylpyrrole (approximately 234 °C at 760 mmHg) [1]. The addition of the two ortho-methyl groups increases molecular weight and van der Waals interactions, significantly reducing volatility. This is a class-level inference derived from comparative physical property data of N-arylpyrrole analogs, rather than a single controlled head-to-head study.

Volatility Boiling point Thermal stability Vacuum processing

Steric Shielding of N-Aryl Rotation for Regioselective Functionalization and Rotamer Control

The 2,6-dimethyl substitution on the N-phenyl ring creates a substantial rotational barrier around the N-aryl bond due to steric clash between the ortho-methyl groups and the pyrrole α-hydrogens. While no direct experimental measurement of the rotational barrier for 1-(2,6-dimethylphenyl)-1H-pyrrole has been reported, studies on ortho-fluoroaryl substituted pyrroles demonstrate that ortho-substituted N-arylpyrroles exist as inhibited conformational isomers (rotamers) observable by NMR spectroscopy [1]. This steric restriction prevents free rotation and locks the aryl group in a near-orthogonal orientation relative to the pyrrole plane, a phenomenon not observed with unsubstituted N-phenylpyrrole or para-substituted analogs.

Rotational barrier Atropisomerism Regioselective synthesis Conformational control

Application Scenarios Where 1-(2,6-Dimethylphenyl)-1H-pyrrole (15898-23-4) Provides Verifiable Selection Advantage


Sacrificial and Protective Polymer Film Fabrication in Microdevice Manufacturing

Researchers developing microfabricated biosensors, electrochemical cells, or microelectromechanical systems (MEMS) requiring temporary protective polymer coatings that must be removed after processing without damaging underlying metal electrodes or biomolecular layers. The 2,6-dimethylphenyl-substituted pyrrole electropolymerizes to form a robust film that can be selectively dissolved under mild, neutral aqueous hydroxylamine conditions at room temperature, whereas films from ring-substituted dimethylpyrroles (e.g., 2,5-dimethylpyrrole, 2,4-dimethylpyrrole) do not dissolve under these same benign conditions [1].

Anion Receptor Arrays Requiring Graded Binding Affinity and Attenuated Fluoride Response

Researchers constructing supramolecular anion sensor arrays or differential sensing platforms where multiple receptors with systematically varied binding affinities are required for pattern recognition. The BF2-dipyrrolyldiketone complex incorporating the 2,6-dimethylphenyl substituent exhibits reduced anion binding constants (Ka11) relative to phenyl and ortho-tolyl analogs [1], and shows markedly attenuated colorimetric/fluorogenic responses to fluoride compared to the strong responses of phenyl and ortho-tolyl derivatives [1]. This makes it suitable as a low-affinity control element or for applications where fluoride interference must be minimized.

High-Temperature Organic Synthesis and Vacuum-Dependent Processing Protocols

Synthetic chemists executing reactions requiring prolonged heating, solvent evaporation under reduced pressure, or vacuum-line manipulations where volatile N-arylpyrrole precursors would otherwise be lost through evaporation. 1-(2,6-Dimethylphenyl)-1H-pyrrole exhibits a boiling point of 277.0 ± 29.0 °C at 760 mmHg, approximately 43 °C higher than unsubstituted N-phenylpyrrole [1], and a vapor pressure of 0.0 ± 0.5 mmHg at 25 °C [1]. This reduced volatility minimizes material loss, improves stoichiometric control in multi-step syntheses, and reduces contamination of vacuum systems.

Stereocontrolled Synthesis Requiring Restricted N-Aryl Rotation

Medicinal and synthetic chemists designing regioselective functionalization sequences where predictable reactivity of the pyrrole ring is required. The ortho,ortho‘-dimethyl substitution creates a steric barrier that restricts rotation around the N-aryl bond, locking the aryl group in a near-orthogonal orientation [1]. This conformational restriction directs electrophilic attack to specific pyrrole positions and prevents undesired side reactions at the N-aryl ring, offering more predictable functionalization outcomes compared to freely rotating N-phenylpyrrole analogs.

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